

Mass Spectrometry Fragmentation of 2,4-Dichlorobenzylamine: A Comparative Guide

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Compound of Interest

Compound Name: 2,4-Dichlorobenzylamine

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This guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of **2,4-dichlorobenzylamine**. It also offers a comparison with alternative analytical methodologies, supported by experimental data and detailed protocols to inform analytical strategy in research and development settings.

Electron Ionization Mass Spectrometry Fragmentation Pattern

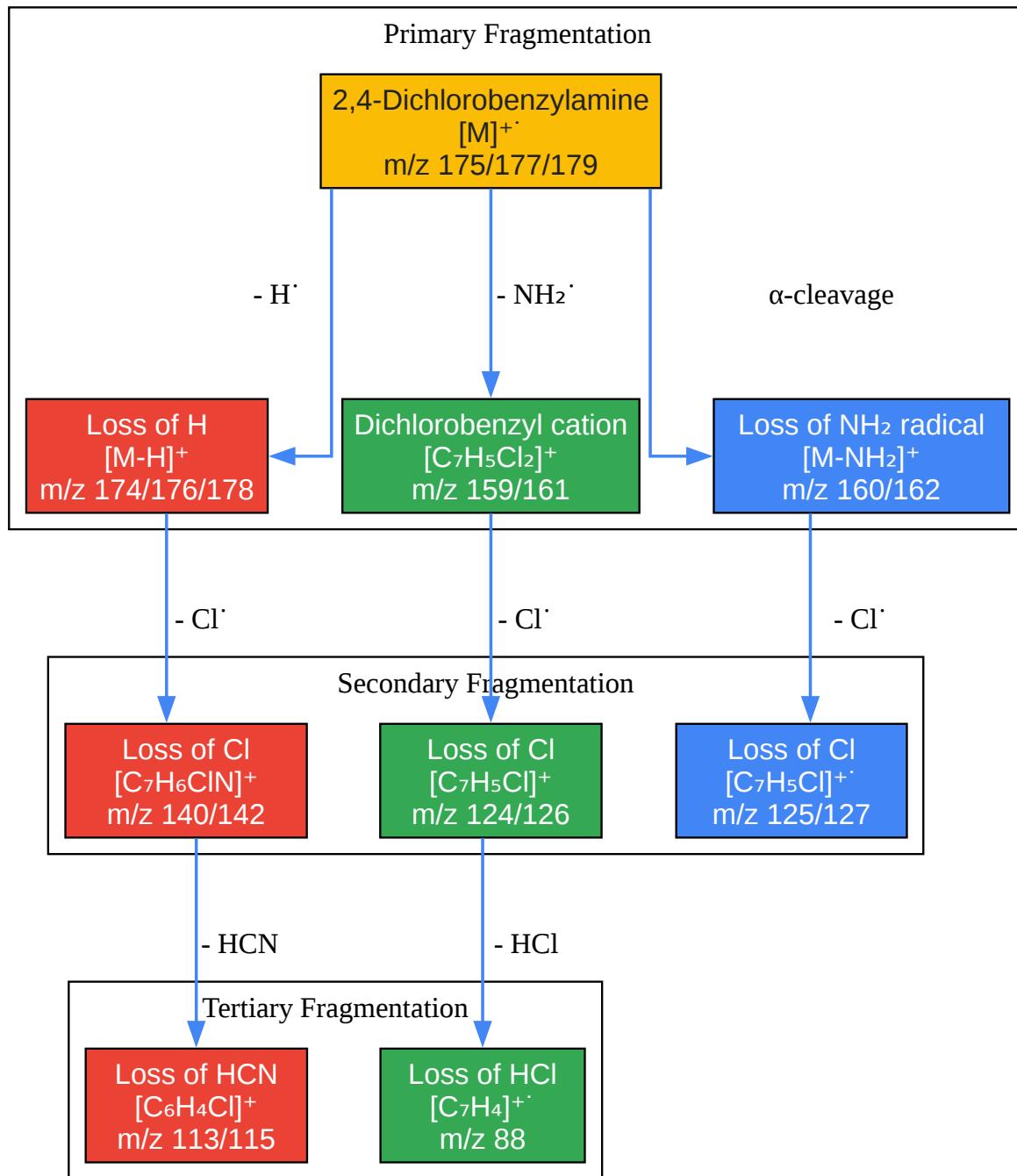
Under electron ionization, **2,4-dichlorobenzylamine** undergoes characteristic fragmentation, providing a unique mass spectral fingerprint. The fragmentation is primarily driven by the lability of the C-C bond alpha to the amino group (alpha-cleavage) and the loss of the chlorine substituents from the aromatic ring.

The mass spectrum of **2,4-dichlorobenzylamine** is characterized by a molecular ion peak cluster at m/z 175, 177, and 179, reflecting the isotopic abundance of two chlorine atoms. The base peak is typically observed at m/z 140, corresponding to the loss of a chlorine atom from the dichlorobenzyl cation.

Proposed Fragmentation Pathway

The major fragmentation pathways for **2,4-dichlorobenzylamine** under electron ionization are depicted below. The initial event is the removal of an electron to form the molecular ion.

Subsequent fragmentation proceeds through several key steps.



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